molecular formula C11H15N3O2 B2800475 2-((Cyclopropylmethyl)amino)-4-ethylpyrimidine-5-carboxylic acid CAS No. 1421533-07-4

2-((Cyclopropylmethyl)amino)-4-ethylpyrimidine-5-carboxylic acid

Cat. No.: B2800475
CAS No.: 1421533-07-4
M. Wt: 221.26
InChI Key: AUFDRACSMIDZMC-UHFFFAOYSA-N
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Description

2-((Cyclopropylmethyl)amino)-4-ethylpyrimidine-5-carboxylic acid (CAS 1421533-07-4) is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol . This pyrimidine-5-carboxylic acid derivative is a key building block in medicinal chemistry research, particularly in the development of novel neuroactive agents. Compounds featuring the pyrimidine-4- or 5-carboxamide core have demonstrated significant research value as potent and selective inhibitors for enzymes and receptors involved in neuroinflammation . For instance, structurally similar pyrimidine-4-carboxamides have been identified as potent antagonists of the pro-inflammatory EP2 receptor, a target implicated in neurodegenerative pathologies such as Alzheimer's disease and status epilepticus . Other research explores analogous pyrimidine-4-carboxamides as potent and selective inhibitors of N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of endocannabinoids and other bioactive lipid mediators . The cyclopropylmethylamino and carboxylic acid substituents on the pyrimidine core provide distinct stereoelectronic properties that are valuable for structure-activity relationship (SAR) studies. This compound is intended for research purposes only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(cyclopropylmethylamino)-4-ethylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-2-9-8(10(15)16)6-13-11(14-9)12-5-7-3-4-7/h6-7H,2-5H2,1H3,(H,15,16)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFDRACSMIDZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NC=C1C(=O)O)NCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((Cyclopropylmethyl)amino)-4-ethylpyrimidine-5-carboxylic acid typically involves multiple steps, starting with the formation of the pyrimidine ring. One common approach is the condensation of an appropriate β-diketone with guanidine or its derivatives under acidic conditions. The cyclopropylmethyl group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-((Cyclopropylmethyl)amino)-4-ethylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrimidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like amines and alkyl halides are used in substitution reactions, typically under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Different substituted pyrimidines.

Scientific Research Applications

2-((Cyclopropylmethyl)amino)-4-ethylpyrimidine-5-carboxylic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe to study biological systems and molecular interactions.

  • Industry: The compound is used in the production of various chemical products, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism by which 2-((Cyclopropylmethyl)amino)-4-ethylpyrimidine-5-carboxylic acid exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-(Cyclopropylmethyl)amino, 4-ethyl C₁₂H₁₆N₃O₂ 249.28 Cyclopropyl group, ethyl, carboxylic acid
4-Amino-2-sulfanylpyrimidine-5-carboxylic acid 4-Amino, 2-sulfanyl C₅H₅N₃O₂S 171.17 Thiol group, amino substituent
2-Cyclopropyl-pyrimidine-5-carboxylic acid 2-Cyclopropyl C₈H₈N₂O₂ 164.16 Cyclopropyl, lacks amino/ethyl groups
5-Chloro-2-cyclopropyl-6-(methyl(pyridin-3-ylmethyl)amino)pyrimidine-4-carboxylic acid 2-Cyclopropyl, 5-chloro, 6-(methyl(pyridinylmethyl)amino) C₁₅H₁₅ClN₄O₂ 318.76 Chloro, pyridinylmethylamino groups
4-Isopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid 4-Isopropyl, 2-methoxymethyl C₁₁H₁₆N₂O₃ 224.26 Isopropyl, methoxymethyl substituents
2-Ethyl-4-methylpyrimidine-5-carboxylic acid 2-Ethyl, 4-methyl C₈H₁₀N₂O₂ 166.18 Ethyl and methyl groups

Physicochemical and Electronic Properties

  • Cyclopropyl vs. Other Substituents : The cyclopropyl group in the target compound introduces steric hindrance and ring strain, which can reduce metabolic degradation compared to linear alkyl chains (e.g., ethyl or isopropyl) . In contrast, the methoxymethyl group in increases polarity due to the ether oxygen, enhancing aqueous solubility.
  • Hydrogen-Bonding Capacity: The sulfanyl group in can form weaker hydrogen bonds than the amino group in the target compound, affecting receptor binding or crystal packing .

Comparative Bioactivity Data

Limited bioactivity data is available for the target compound, but inferences can be drawn from analogs:

  • Antimicrobial Activity : Sulfanyl-containing analogs (e.g., ) show moderate activity against Gram-positive bacteria, likely due to thiol-mediated redox disruption .

Q & A

Q. What are the established synthetic routes for 2-((Cyclopropylmethyl)amino)-4-ethylpyrimidine-5-carboxylic acid, and what are the critical reaction parameters?

The synthesis typically involves multi-step organic reactions, starting with pyrimidine derivatives. Key steps include:

  • Cyclopropylmethylamine introduction : Via nucleophilic substitution or reductive amination under anhydrous conditions (e.g., THF or DMF as solvents, 60–80°C) .
  • Carboxylic acid functionalization : Late-stage oxidation of a methyl or ethyl ester group using KMnO₄ or LiOH/H₂O₂ under reflux .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How is this compound characterized structurally and analytically post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm cyclopropylmethyl and ethyl substituents (e.g., δ ~1.0–1.5 ppm for cyclopropane protons) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (269.304 g/mol) and fragmentation patterns .
  • X-ray Crystallography : For absolute configuration determination, if single crystals are obtained (e.g., CCDC deposition) .

Q. What preliminary biological activities are hypothesized for this compound?

Structural analogs suggest:

  • Anticancer potential : Pyrimidine cores often inhibit kinases (e.g., EGFR, VEGFR) via competitive ATP-binding site interactions .
  • Antiviral activity : Disruption of viral replication machinery (e.g., RNA-dependent RNA polymerase inhibition in influenza) .
  • Validation : Initial screening in cancer cell lines (e.g., MTT assays) and enzyme inhibition studies (IC₅₀ determination) are recommended .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and target interaction of this compound?

  • Reaction Path Search : Quantum mechanical calculations (e.g., DFT) to model cyclopropane ring stability during synthesis .
  • Docking Studies : Molecular docking (AutoDock Vina) to predict binding affinities for kinase targets (e.g., EGFR) using crystal structures from PDB .
  • QSAR Modeling : Correlate substituent effects (e.g., ethyl vs. phenyl groups) with bioactivity using datasets from PubChem .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Control Experiments : Validate assay conditions (e.g., pH, serum concentration) to rule out false positives/negatives .
  • Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites in cell-based assays .
  • Orthogonal Assays : Cross-validate kinase inhibition with Western blotting (phosphorylation status) and cellular thermal shift assays .

Q. What are the challenges in elucidating the mechanism of action for this compound?

  • Off-Target Effects : Use chemoproteomics (e.g., affinity-based pull-downs) to identify non-kinase targets .
  • Resistance Mechanisms : Generate resistant cell lines via prolonged exposure and perform whole-exome sequencing .
  • In Vivo Pharmacokinetics : Assess bioavailability and tissue distribution in rodent models using radiolabeled compound .

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